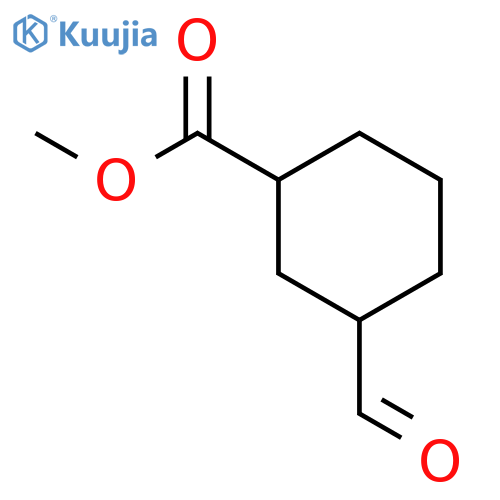

Cas no 50738-62-0 (methyl 3-formylcyclohexane-1-carboxylate)

methyl 3-formylcyclohexane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- CYCLOHEXANECARBOXYLIC ACID, 3-FORMYL-, METHYL ESTER

- methyl 3-formylcyclohexane-1-carboxylate

- 50738-62-0

- OSEJUCOTKIRRNR-UHFFFAOYSA-N

- SCHEMBL4946695

- SB13988

- AKOS030239401

- methyl3-formylcyclohexanecarboxylate

- AS-53247

- SY244901

- P16243

- MFCD24685697

- methyl 3-formylcyclohexanecarboxylate

- CS-0184846

- DB-209266

- Cyclohexanecarboxylic acid, 3-formyl-, methyl ester

- Methyl 3-formylcyclohexane-1-carboxylate

-

- MDL: MFCD24685697

- インチ: InChI=1S/C9H14O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h6-8H,2-5H2,1H3

- InChIKey: OSEJUCOTKIRRNR-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1CCCC(C1)C=O

計算された属性

- せいみつぶんしりょう: 170.094294304g/mol

- どういたいしつりょう: 170.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

methyl 3-formylcyclohexane-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 3-formylcyclohexane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M560905-10mg |

methyl 3-formylcyclohexane-1-carboxylate |

50738-62-0 | 10mg |

$ 58.00 | 2023-09-06 | ||

| TRC | M560905-100mg |

methyl 3-formylcyclohexane-1-carboxylate |

50738-62-0 | 100mg |

$ 270.00 | 2023-09-06 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M176642-500mg |

methyl 3-formylcyclohexane-1-carboxylate |

50738-62-0 | 97% | 500mg |

¥12853.90 | 2023-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0961-1G |

methyl 3-formylcyclohexane-1-carboxylate |

50738-62-0 | 97% | 1g |

¥ 3,517.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D586405-250MG |

methyl 3-formylcyclohexane-1-carboxylate |

50738-62-0 | 97% | 250mg |

$230 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0961-5G |

methyl 3-formylcyclohexane-1-carboxylate |

50738-62-0 | 97% | 5g |

¥ 10,553.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D586405-5G |

methyl 3-formylcyclohexane-1-carboxylate |

50738-62-0 | 97% | 5g |

$1725 | 2023-09-02 | |

| eNovation Chemicals LLC | D586405-10G |

methyl 3-formylcyclohexane-1-carboxylate |

50738-62-0 | 97% | 10g |

$2875 | 2023-09-02 | |

| A2B Chem LLC | AX29129-250mg |

Methyl 3-formylcyclohexane-1-carboxylate |

50738-62-0 | 95% | 250mg |

$502.00 | 2023-12-30 | |

| TRC | M560905-50mg |

methyl 3-formylcyclohexane-1-carboxylate |

50738-62-0 | 50mg |

$ 173.00 | 2023-09-06 |

methyl 3-formylcyclohexane-1-carboxylate 関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

methyl 3-formylcyclohexane-1-carboxylateに関する追加情報

Methyl 3-Formylcyclohexane-1-Carboxylate (CAS No. 50738-62-0): A Versatile Intermediate in Modern Chemical Biology

Methyl 3-formylcyclohexane-1-carboxylate (CAS No. 50738-62-0) is a significant compound in the realm of chemical biology, serving as a crucial intermediate in the synthesis of various pharmacologically relevant molecules. Its unique structural features, characterized by a cyclohexane ring functionalized with both a formyl group and a carboxylate ester, make it an invaluable building block for the development of novel therapeutic agents.

The compound’s molecular structure, featuring a rigid cyclohexane core adorned with reactive sites, positions it as a key player in organic synthesis. The presence of the formyl group (CHO) and the ester moiety (COOCH₃) provides multiple avenues for further chemical manipulation, enabling the construction of complex scaffolds essential for drug discovery and medicinal chemistry applications.

In recent years, the demand for high-quality intermediates like methyl 3-formylcyclohexane-1-carboxylate has surged due to advancements in synthetic methodologies and an increased focus on structure-activity relationships (SAR) in drug design. The compound’s versatility has been leveraged in the synthesis of heterocyclic compounds, which are widely recognized for their biological activity. For instance, derivatives of this molecule have been explored as potential inhibitors of enzymes involved in inflammatory pathways, highlighting its significance in developing anti-inflammatory therapies.

One of the most compelling aspects of methyl 3-formylcyclohexane-1-carboxylate is its utility in constructing chiral centers. The cyclohexane ring can be selectively functionalized to produce enantiomerically pure compounds, which are often required for optimal pharmacological activity. This capability has been exploited in the development of β-lactam antibiotics and other bioactive molecules where stereochemistry plays a critical role.

The ester functionality in methyl 3-formylcyclohexane-1-carboxylate also offers opportunities for further derivatization through hydrolysis or transesterification reactions. These transformations can yield carboxylic acids or other esters, which are fundamental components in peptide mimetics and other biologically active peptides. Such applications underscore the compound’s importance in peptidomimetic chemistry, a rapidly growing field with implications for treating neurological disorders and cancer.

Recent studies have demonstrated the compound’s role in the synthesis of protease inhibitors, which are pivotal in combating viral infections and cancer. By modifying the cyclohexane ring with appropriate substituents, researchers have been able to develop molecules that exhibit potent inhibitory activity against target enzymes. The formyl group serves as a versatile handle for forming amide bonds, facilitating the construction of peptidomimetic cores that mimic natural substrates while offering improved pharmacokinetic properties.

The pharmaceutical industry has also harnessed methyl 3-formylcyclohexane-1-carboxylate for the development of kinase inhibitors. These compounds are essential in targeted cancer therapies, where specific kinases are dysregulated in tumor cells. The ability to incorporate this intermediate into larger molecular frameworks allows chemists to fine-tune binding interactions with target proteins, leading to more effective and selective inhibitors.

Beyond its pharmaceutical applications, methyl 3-formylcyclohexane-1-carboxylate finds utility in materials science and agrochemical research. Its structural motifs have been incorporated into polymers and coatings that exhibit enhanced durability and biodegradability. Additionally, derivatives of this compound have shown promise as intermediates in synthesizing novel pesticides and herbicides that offer improved environmental profiles.

The synthesis of methyl 3-formylcyclohexane-1-carboxylate itself is an area of active research, with recent developments focusing on greener and more efficient methodologies. Catalytic processes that minimize waste and energy consumption have been explored, aligning with global efforts to promote sustainable chemistry. These advances not only enhance the accessibility of the compound but also contribute to reducing its environmental footprint.

In conclusion, methyl 3-formylcyclohexane-1-carboxylate (CAS No. 50738-62-0) is a multifaceted intermediate with broad applications across chemical biology and pharmaceutical research. Its unique structural features enable diverse synthetic transformations, making it indispensable for developing novel therapeutics targeting various diseases. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to remain at the forefront of medicinal chemistry innovation.

50738-62-0 (methyl 3-formylcyclohexane-1-carboxylate) 関連製品

- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)

- 2148629-35-8(2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid)

- 2229272-69-7(4-(1-Amino-3,3-difluorocyclobutyl)benzene-1,3-diol)

- 477885-83-9(2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide)

- 1806304-49-3(2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole)

- 1526728-83-5(1-(4-tert-butylphenyl)-N-methylcyclopropan-1-amine)

- 101259-87-4(2-Pyridinamine, N-decyl-)

- 2098034-55-8((3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone)

- 868680-21-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)

- 1542909-36-3(N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine)